molecular formula C9H14ClN3O B6611573 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide CAS No. 1006328-53-5

2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide

Cat. No. B6611573
CAS RN: 1006328-53-5
M. Wt: 215.68 g/mol
InChI Key: WCQDOQXIMPEWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide, also known as 2-CPM, is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a derivative of acetamide, a widely used amide-based compound, and is used as a reagent in various organic syntheses and as an intermediate in the preparation of other organic compounds. In addition, 2-CPM has been investigated for its potential use in the treatment of various diseases, such as cancer and HIV/AIDS.

Scientific Research Applications

2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide is widely used in scientific research as a reagent for various organic syntheses. It is used in the preparation of other organic compounds, such as amino acids, peptides, and proteins. In addition, 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide has been investigated for its potential use in the treatment of various diseases, such as cancer and HIV/AIDS. It has been shown to possess anti-inflammatory and anti-tumor properties, as well as antiviral activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of an enzyme called cyclooxygenase (COX). COX is involved in the production of prostaglandins, which are hormones that regulate inflammation. By inhibiting the activity of COX, 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide is thought to reduce inflammation and thus have anti-inflammatory effects. In addition, 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide has been found to inhibit the growth of certain types of cancer cells and to have antiviral activity.
Biochemical and Physiological Effects
2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, it has been found to have antiviral activity. In laboratory studies, 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide has been found to inhibit the growth of certain types of cancer cells, as well as HIV-1 and herpes simplex virus-2. In addition, 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide has been found to have antioxidant activity and to reduce the levels of certain inflammatory markers in the blood.

Advantages and Limitations for Lab Experiments

2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide has several advantages as a reagent for laboratory experiments. It is a stable compound and is easily synthesized in high yields. Furthermore, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to using 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide in laboratory experiments. For example, it is not soluble in water and must be dissolved in an organic solvent, such as dichloromethane, for use in experiments. In addition, the compound can be toxic if handled improperly and should be used with caution.

Future Directions

There are numerous potential future directions for the use of 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide. For example, further research could be conducted on the compound’s mechanism of action and its potential use in the treatment of various diseases. In addition, 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide could be further investigated for its potential use in the synthesis of other organic compounds. Finally, further research could be conducted on the compound’s biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide is synthesized through a three-step process. First, the starting material, 1-ethyl-1H-pyrazol-3-ylmethyl acetate, is reacted with thionyl chloride in anhydrous dichloromethane. This reaction produces the chlorinated intermediate, 2-chloro-N-methyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]acetamide. The intermediate is then treated with anhydrous sodium hydroxide to form the desired product, 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide. This synthesis process produces a high yield of 2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide, with a purity of greater than 99%.

properties

IUPAC Name

2-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-3-13-5-4-8(11-13)7-12(2)9(14)6-10/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQDOQXIMPEWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401179690
Record name 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide

CAS RN

1006328-53-5
Record name 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006328-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.